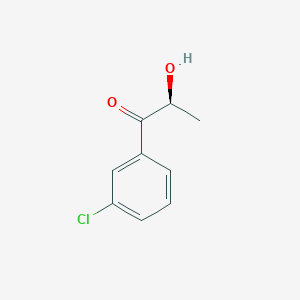

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

Übersicht

Beschreibung

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group (-OH) at the C2 position undergoes oxidation to form a diketone.

Key Findings :

-

Enzymatic oxidation preserves the (S)-configuration, making it useful in asymmetric synthesis .

-

Chemical oxidation with KMnO<sub>4</sub> proceeds efficiently but lacks stereochemical control .

Reduction Reactions

The ketone group (-C=O) at C1 can be reduced to a secondary alcohol.

Key Findings :

-

NaBH<sub>4</sub> selectively reduces the ketone without affecting the chlorine substituent .

-

Hydrogenation under Pd/C catalysis is scalable for industrial applications .

Substitution Reactions

The meta-chlorine on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Chlorine substitution is challenging due to the deactivating meta-position but feasible with Cu catalysts .

-

Iodination via KI/CuI proceeds with retention of the stereochemical integrity .

Acid-Catalyzed Rearrangements

The compound undergoes keto-enol tautomerism under acidic conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Tautomerism | H<sub>2</sub>SO<sub>4</sub>, Δ | Enol form stabilized by conjugation | Reversible; equilibrium favors keto form . |

Key Findings :

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .

-

Reduction : Ketone reduction follows a hydride-transfer pathway, stabilized by the adjacent hydroxyl group .

-

Substitution : NAS involves a Meisenheimer complex intermediate, with Cu catalysts lowering activation energy .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

- Drug Formulation : The compound is utilized in the formulation and quality control of Bupropion. It is involved in Abbreviated New Drug Application (ANDA) filings with the FDA, where it serves as a reference standard for analytical studies .

- Toxicity Studies : It plays a role in toxicity assessments of drug formulations, ensuring safety and efficacy before clinical use .

Biochemical Studies

- Enzyme-Substrate Interactions : The compound acts as a probe in biochemical research, aiding in the understanding of enzyme mechanisms and interactions .

- Mechanism of Action : Its interaction with biological targets, such as neurotransmitter transporters, provides insights into its pharmacological effects. For instance, studies indicate that this compound may inhibit norepinephrine reuptake, contributing to its potential antidepressant effects .

Chemical Manufacturing

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules, including specialty chemicals and materials used in various industries .

- Quality Control : The compound’s characterization data (e.g., NMR, HPLC) are essential for maintaining quality standards during production processes .

Data Table: Applications Overview

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of Bupropion formulations highlighted the importance of this compound as a reference standard. The findings indicated that formulations containing this impurity were subjected to rigorous testing to ensure they met safety regulations before market release.

Case Study 2: Enzyme Interaction Studies

Research involving this compound demonstrated its ability to interact with specific enzymes responsible for neurotransmitter regulation. These interactions provided valuable insights into its potential therapeutic effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chlorophenylacetic acid

- 3-Chlorophenylpiperazine

- 3-Chlorophenylhydrazone

Uniqueness

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biologische Aktivität

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is a chiral compound with significant biological activity. Its structural characteristics allow for diverse interactions within biological systems, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications.

This compound is synthesized through the reaction of 3-chlorobenzaldehyde with chiral catalysts under controlled conditions, often utilizing solvents like ethanol or methanol. The stereochemistry of this compound is crucial for its biological activity, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing various metabolic pathways and signal transduction processes. For instance, it has been noted that the compound can modulate enzyme-substrate interactions, which are critical in biochemical studies .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties against various microorganisms. Its efficacy against specific strains can be measured through growth inhibition assays .

- Anticancer Properties : Research has shown that this compound may inhibit cell proliferation in cancer cell lines. For example, it has demonstrated cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating significant growth inhibition .

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. This inhibition could make it a candidate for anti-inflammatory therapies .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated an IC50 value of approximately 5 µM, suggesting effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus epidermidis and Corynebacterium xerosis. The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential use in cosmetic formulations to combat body odor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (MDA-MB-231) | 5 |

| 3-Chlorophenylacetic acid | Antimicrobial | 15 |

| 3-Chlorophenylpiperazine | Enzyme Inhibition | 20 |

This table illustrates how this compound compares to similar compounds regarding their biological activities and potency.

Eigenschaften

IUPAC Name |

(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437998 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287477-53-6 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.